Phosphatidylinositol-5-phosphate

plant lipidomics osmotic stress signaling phosphoinositide quantification

Phosphatidylinositol-5-phosphate (PtdIns5P, PI5P) is a low-abundance monophosphorylated phosphoinositide species found in eukaryotic cellular membranes, including the plasma membrane, endosomes, and Golgi apparatus. As one of three naturally occurring phosphatidylinositol monophosphate (PtdInsP) isomers alongside PtdIns3P and PtdIns4P, PtdIns5P possesses a phosphoryl group at the D-5 position of the myo-inositol ring and exhibits a unique pKa2 value in membrane bilayers that distinguishes its ionization properties from its isomers.

Molecular Formula C46H82O16P2
Molecular Weight 953.1 g/mol
Cat. No. B1243415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatidylinositol-5-phosphate
Synonymsphosphatidylinositol 5-phosphate
phosphatidylinositol-5-phosphate
PtdIns-5-P
PTDINS5P
Molecular FormulaC46H82O16P2
Molecular Weight953.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41-,42?,43?,44?,45?,46-/m1/s1
InChIKeyUBXIJOJXUFYNRG-MPJQEMCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphatidylinositol-5-phosphate (PtdIns5P) Specifications and Quantitative Baselines for Scientific Procurement


Phosphatidylinositol-5-phosphate (PtdIns5P, PI5P) is a low-abundance monophosphorylated phosphoinositide species found in eukaryotic cellular membranes, including the plasma membrane, endosomes, and Golgi apparatus [1]. As one of three naturally occurring phosphatidylinositol monophosphate (PtdInsP) isomers alongside PtdIns3P and PtdIns4P, PtdIns5P possesses a phosphoryl group at the D-5 position of the myo-inositol ring and exhibits a unique pKa2 value in membrane bilayers that distinguishes its ionization properties from its isomers [2]. In plants such as Chlamydomonas, PtdIns5P constitutes 3-8% of the total PtdInsP pool, while in Vicia faba seedlings and tomato suspension cells, levels reach approximately 18% of the monophosphate pool [3].

Phosphatidylinositol-5-phosphate vs. PtdIns3P and PtdIns4P: Why Isomeric Identity Determines Experimental Outcomes


Generic substitution of PtdIns5P with alternative PtdInsP isomers (PtdIns3P or PtdIns4P) is scientifically invalid due to three quantifiable sources of divergence: distinct ionization pKa2 values that govern membrane charge and protein recruitment at physiological pH [1], regioisomer-specific effector protein binding signatures that cannot be replicated by alternative monophosphates [2], and differential metabolic fates wherein PtdIns5P serves as the exclusive substrate for phosphatidylinositol-5-phosphate 4-kinases (PI5P4Ks) to generate PtdIns(4,5)P2 via a pathway independent of canonical PtdIns4P 5-kinase routes [3]. These orthogonal differences render PtdIns5P irreplaceable in experiments targeting PI5P4K signaling, PIKfyve-mediated synthesis, TOM1/TOLLIP effector interactions, or Tiam1/Rac1-dependent cytoskeletal regulation.

Quantitative Differentiation of Phosphatidylinositol-5-phosphate: Evidence-Based Comparative Data for Procurement Decisions


PtdIns5P Basal Abundance in Plant Systems: Quantitative Comparison with PtdIns3P and PtdIns4P

In Chlamydomonas, HPLC-based head-group analysis following in vivo 32P-labeling quantified PtdIns5P as 3-8% of the total PtdInsP pool, compared to PtdIns3P at 10-15% and PtdIns4P comprising the remainder (~77-87%) [1]. In Vicia faba seedlings and suspension-cultured tomato cells, PtdIns5P reached approximately 18% of the PtdInsP pool [1]. Under hyperosmotic stress conditions, PtdIns5P levels increased rapidly, whereas PtdIns4P and PtdIns(4,5)P2 turnover remained linked to PLC signaling pathways that did not affect PtdIns5P [1].

plant lipidomics osmotic stress signaling phosphoinositide quantification

PtdIns5P Effector Protein Binding Affinity: Quantitative Comparison with PtdIns(3,5)P2 and PtdIns(3,4)P2

In in vitro lipid-protein interaction assays, the cytoplasmic tail of the tumor suppressor EWI2 demonstrated higher binding affinity for monophosphorylated PtdIns5P, PtdIns4P, and PtdIns3P compared to bisphosphorylated PtdIns(3,5)P2 and PtdIns(3,4)P2 [1]. The study explicitly states that binding affinity is not solely charge-based, as PtdIns5P (monophosphate) exhibits higher affinity than the more negatively charged bisphosphates PtdIns(3,5)P2 and PtdIns(3,4)P2 [1].

protein-lipid interactions tumor suppressor EWI2 phosphoinositide binding

PtdIns5P Ionization Properties: Unique pKa2 Value Differentiation from PtdIns3P and PtdIns4P

Using 31P MAS NMR, the charge states of 5 mol% monophosphorylated phosphoinositides were determined in DOPC and DOPC/DOPE bilayers as a function of pH. The study found that PtdIns3P, PtdIns4P, and PtdIns5P each possess unique pKa2 values in DOPC bilayers, and each value is reduced in DOPC/DOPE model membranes through headgroup interactions with DOPE via the electrostatic-hydrogen bond switch model [1]. In membrane models mimicking plasma membrane (inner leaflet), Golgi, nuclear membrane, and endosome (outer leaflet), all three monophosphates maximize their charge at neutral pH [1].

membrane biophysics phosphoinositide electrostatics NMR spectroscopy

Analytical Differentiation: LC-MS/MS Discrimination of PtdIns5P from PtdIns3P and PtdIns4P Regioisomers

While the three naturally occurring PtdInsP isomers (PtdIns3P, PtdIns4P, PtdIns5P) cannot be fully resolved on standard silica HPLC columns (partial resolution of the 5-isomer from co-eluting 3- and 4-isomers is achievable), recent advances using gas-phase ion/ion reactions enable structural characterization and relative quantitation of monophosphorylated phosphoinositide regioisomers [1][2]. A heavy oxygen-labeled ATP (18O-ATP) method coupled with LC-MS/MS allows selective detection and quantification of PtdIns5P with high sensitivity from Drosophila cells and tissues [3].

lipidomics mass spectrometry phosphoinositide analysis

Commercial Synthetic PtdIns5P: Purity Specifications for diC8 Analogs

Commercially available synthetic PtdIns5P diC8 (dioctanoyl) analogs are supplied at defined purity levels suitable for in vitro biochemical assays. Cayman Chemical offers PtdIns-(5)-P1 (1,2-dioctanoyl) ammonium salt at ≥98% purity (lyophilized powder, C25H46O16P2·2NH4, formula weight specified) with stability exceeding 5 years at -20°C . Creative Biolabs supplies PI(5)P diC8 at minimum 95% purity (C25H44Na5O19P3, MW 732.53) [1]. These synthetic analogs serve as defined substrates for PI5P4K and other phosphoinositide-modifying enzymes.

synthetic lipids phosphoinositide standards biochemical reagents

PIKfyve Inhibitor Apilimod: Dual Suppression of PtdIns5P and PtdIns(3,5)P2 Synthesis

Apilimod, a PIKfyve inhibitor in clinical development for cancer therapy, was shown for the first time to powerfully inhibit in vitro synthesis of both PtdIns5P and PtdIns(3,5)P2 [1]. HPLC-based resolution of intracellular phosphoinositides revealed that apilimod triggered marked reduction of both lipids in intact cells, with a concurrent profound rise in PtdIns3P resulting from arrested PtdIns3P consumption for PtdIns(3,5)P2 synthesis [1]. This dual suppression distinguishes apilimod's mechanism from inhibitors targeting only PtdIns(3,5)P2.

cancer therapeutics PIKfyve inhibition phosphoinositide synthesis

Phosphatidylinositol-5-phosphate: Validated Application Scenarios Based on Quantitative Evidence


PI5P4K Inhibitor Screening and Kinase Activity Assays

Based on evidence that PtdIns5P serves as the exclusive substrate for phosphatidylinositol-5-phosphate 4-kinases (PI5P4Ks) to generate PtdIns(4,5)P2 via a pathway independent of canonical PtdIns4P 5-kinase activity [1], synthetic diC8 PtdIns5P at ≥95-98% purity is employed as a defined substrate in high-throughput kinase inhibitor screens targeting PI5P4Kα in cancer therapeutic development [2]. The non-radioactive 18O-ATP mass assay enables quantification of PtdIns5P conversion with high sensitivity [3].

Endosomal Effector Protein Binding Studies (TOM1/TOLLIP Pathway)

Given that PtdIns5P binds the VHS domain of the ESCRT-0 component TOM1 in a pH-dependent manner under Shigella flexneri infection conditions [1], purified PtdIns5P diC8 is utilized in surface plasmon resonance (SPR) or liposome pull-down assays to quantify the pH-dependent binding kinetics of TOM1 and its partner TOLLIP. The unique pKa2 of PtdIns5P relative to PtdIns3P and PtdIns4P [2] makes it the appropriate ligand for endosomal pH-sensing studies.

Tiam1/Rac1-Mediated Actin Dynamics and Cell Invasion Assays

Based on the demonstration that PtdIns5P regulates actin dynamics and invasion via recruitment and activation of the Tiam1 exchange factor and Rac1 GTPase [1], synthetic PtdIns5P-containing liposomes are employed in Rac1 membrane-anchoring assays (e.g., Rac1-His with Ni2+-NTA liposomes) to measure intrinsic Tiam1 DH-PH domain activity. This application is validated in pathophysiological models including receptor tyrosine kinase activation, bacterial IpgD phosphatase expression, and NPM-ALK(+) lymphomas [1].

PIKfyve Inhibitor Pharmacodynamic Profiling in Cancer Models

Since apilimod inhibits both PtdIns5P and PtdIns(3,5)P2 synthesis via PIKfyve suppression, with marked PtdIns3P elevation as a secondary consequence [1], quantitative PtdIns5P measurement is required for complete pharmacodynamic profiling of PIKfyve inhibitors in preclinical cancer models. HPLC-based resolution of intracellular phosphoinositides or LC-MS/MS methods [2] must be employed to differentiate PtdIns5P reduction from PtdIns(3,5)P2 depletion and PtdIns3P accumulation.

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